molecular formula C6H4F4N2 B14077364 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine

2-Fluoro-6-(trifluoromethyl)pyridin-4-amine

Cat. No.: B14077364
M. Wt: 180.10 g/mol
InChI Key: ORROUVLQJVYKFV-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H4F4N2. This compound is notable for its unique chemical structure, which includes both a fluorine atom and a trifluoromethyl group attached to the pyridine ring. These substituents impart distinct physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine typically involves the nucleophilic substitution of a fluorinated pyridine precursor. One common method involves the reaction of 2,6-difluoropyridine with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield various aminopyridine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal chemistry, the compound can inhibit certain enzymes by forming strong hydrogen bonds and hydrophobic interactions with the active site residues .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-Amino-2-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This arrangement significantly influences its chemical reactivity and biological activity, making it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C6H4F4N2

Molecular Weight

180.10 g/mol

IUPAC Name

2-fluoro-6-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C6H4F4N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12)

InChI Key

ORROUVLQJVYKFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)F)N

Origin of Product

United States

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